Product packaging for 2-aminobenzo[g]quinazolin-4(3H)-one(Cat. No.:CAS No. 33987-05-2)

2-aminobenzo[g]quinazolin-4(3H)-one

Cat. No.: B3261175
CAS No.: 33987-05-2
M. Wt: 211.22 g/mol
InChI Key: IFBGAMXFAYZTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Aminobenzo[g]quinazolin-4(3H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is recognized for diverse biological activities, making it a valuable compound for pioneering research. Scientific literature has demonstrated that derivatives of benzo[g]quinazolin-4(3H)-one exhibit notable antiviral properties. Specifically, related 2-thioxo-benzo[g]quinazolin-4(3H)-one analogs have shown activity against viruses such as herpes simplex (HSV-1 & 2) and coxsackievirus B4 (CVB4) in in vitro assays . Molecular docking studies suggest these compounds may exert their effect by interacting with vital viral enzymes, such as the CVB4 2A proteinase, which plays a critical role in viral replication . Furthermore, the quinazolinone core is extensively investigated in oncology research. Various quinazolin-4(3H)-one derivatives are being studied as potential antitumor agents and have been developed as inhibitors for specific targets, including receptor tyrosine kinases . This broad mechanism of action underscores the compound's utility as a key intermediate for developing novel therapeutic agents. Researchers can utilize this high-quality compound to probe new biological pathways, synthesize novel derivatives for structure-activity relationship (SAR) studies, and advance investigations in virology and oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3O B3261175 2-aminobenzo[g]quinazolin-4(3H)-one CAS No. 33987-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3H-benzo[g]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-12-14-10-6-8-4-2-1-3-7(8)5-9(10)11(16)15-12/h1-6H,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBGAMXFAYZTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Aminobenzo G Quinazolin 4 3h One and Its Analogues

Classical Multi-Step Synthetic Approaches

Traditional methods for the synthesis of the benzo[g]quinazoline (B13665071) core often rely on multi-step sequences involving the initial construction of a substituted quinazolinone followed by annulation of the additional benzene (B151609) ring or by building the tricycle from appropriately substituted precursors. These methods, while foundational, often require harsh reaction conditions and multiple purification steps.

Condensation Reactions Utilizing Precursor Molecules

A cornerstone of quinazolinone synthesis is the condensation of anthranilic acid derivatives with a variety of reagents. A common strategy involves the reaction of 2-aminobenzoic acid (anthranilic acid) with formamide (B127407) at elevated temperatures to yield the parent quinazolin-4(3H)-one. researchgate.netnih.gov Modifications of this approach utilize substituted anthranilic acids to introduce diversity at various positions of the quinazolinone ring. For instance, 2-amino-5-bromobenzoic acid can be reacted with formamide to produce 6-bromoquinazolin-4(3H)-one, a key intermediate for further elaboration. nih.gov

Another classical condensation approach involves the reaction of 2-aminobenzamides with orthoesters in the presence of an acid catalyst like acetic acid. This method allows for the introduction of a substituent at the 2-position of the quinazolinone ring. The reaction conditions can be tuned, with simpler substrates reacting at reflux in ethanol, while more hindered or functionally complex starting materials may require higher temperatures in a pressure tube. nih.gov

The reaction of isatoic anhydride (B1165640), a derivative of anthranilic acid, with amines and other nucleophiles is also a widely used method. For example, reacting isatoic anhydride with amines can lead to the formation of 2,3-disubstituted quinazolin-4(3H)-ones.

Cyclization Strategies for Benzo[g]quinazoline Ring Formation

The formation of the fused benzo[g]quinazoline ring system often involves cyclization reactions as the key ring-forming step. One strategy employs a palladium-catalyzed Sonogashira-Hagihara and Suzuki-Miyaura cross-coupling sequence to assemble a precursor containing all the necessary carbon atoms, followed by an acid-mediated cycloisomerization to construct the final tricyclic system. beilstein-journals.orgnih.gov

Another approach involves the Niementowski quinazoline (B50416) synthesis, which is a modification of the Friedlander annulation. This can be applied to prepare precursors that can then be further cyclized to form the benzo[g]quinazoline structure. For instance, 2-(o-aminophenyl)-4(3H)-quinazolinone can be fused with ortho-esters under solvent-free microwave conditions to construct polyheterocyclic systems.

Modern and Sustainable Synthesis Techniques

In recent years, a significant focus has been placed on developing more efficient, environmentally friendly, and atom-economical methods for the synthesis of quinazolinones. These modern techniques often offer advantages such as milder reaction conditions, shorter reaction times, and the use of less hazardous reagents.

Catalytic Methods for Benzo[g]quinazoline Synthesis

A variety of catalytic systems have been developed to facilitate the synthesis of quinazolin-4(3H)-ones. These methods often involve the use of transition metal catalysts to promote C-N and C-C bond formation. For example, copper-catalyzed domino reactions of alkyl halides with anthranilamides under air can afford 2-substituted quinazolin-4(3H)-ones in good yields. organic-chemistry.org Iron(III) chloride has been used to catalyze the reaction of isatoic anhydride with amidoxime (B1450833) derivatives, providing an efficient route to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org

Palladium catalysis is also prominent, particularly in cross-coupling reactions to build complex precursors for subsequent cyclization. nih.govacs.org A notable development is the use of p-toluenesulfonic acid as a catalyst for the cyclization of 2-aminobenzamides with aldehydes, followed by an oxidative dehydrogenation step to yield the quinazolinone product. organic-chemistry.orgnih.gov

CatalystReactantsProductYield (%)Reference
p-Toluenesulfonic acid2-Aminobenzamides, Aldehydes2-Substituted quinazolin-4(3H)-onesHigh to Excellent organic-chemistry.orgnih.govnih.gov
Copper(I) bromideAlkyl halides, Anthranilamides2-Substituted quinazolin-4(3H)-onesGood to Excellent organic-chemistry.org
Iron(III) chlorideIsatoic anhydride, Amidoximes2-Substituted quinazolin-4(3H)-ones- organic-chemistry.org
Palladium(0) tetrakis(triphenylphosphine)1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracilsBenzo[f]quinazoline-1,3(2H,4H)-diones- beilstein-journals.orgnih.gov

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. eurekaselect.com This technique has been successfully applied to the synthesis of quinazolin-4(3H)-ones, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. eurekaselect.com For instance, the condensation of 2-aminobenzoic acid with orthoesters and ammonium (B1175870) acetate (B1210297) can be efficiently carried out under microwave irradiation to afford 2-substituted-4(3H)-quinazolinones. researchgate.net Similarly, a multi-step synthesis starting from anthranilic acid to produce 3-amino-2-phenylquinazolin-4(3H)-one and a carbothioamide derivative has been effectively conducted using microwave irradiation. researchgate.neteurekaselect.com

Solvent-free reaction conditions represent another advancement towards greener synthesis. The reaction of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters can be achieved under solvent-free microwave conditions, offering a clean and efficient route to polyheterocyclic compounds. Another solvent-free approach involves the reaction of 2-aminobenzoic acid, acyl chlorides, and amines in the presence of a Brønsted acid ionic liquid as a catalyst under microwave irradiation to produce 2,3-disubstituted-4(3H)-quinazolinones. researchgate.net

TechniqueReactantsProductKey AdvantagesReference
Microwave-assisted2-Aminobenzoic acid, Orthoesters, Ammonium acetate2-Substituted-4(3H)-quinazolinonesRapid reaction researchgate.net
Microwave-assisted2-Benzamidobenzoyl chloride, Hydrazine/Thiourea3-Amino-2-phenylquinazolin-4(3H)-one derivativesShorter reaction time researchgate.neteurekaselect.com
Microwave-assistedIsatin-3-imines, Isatoic anhydride6-Arylimino-6H-indolo[2,1-b]quinazolin-12-onesRapid, Reusable catalyst
Solvent-free, Microwave-assisted2-(o-Aminophenyl)-4(3H)-quinazolinone, Ortho-esters6-Substituted quinazolino[4,3-b]quinazolin-8-onesClean reaction, High yield
Solvent-free, Microwave-assisted2-Aminobenzoic acid, Acyl chlorides, Amines2,3-Disubstituted-4(3H)-quinazolinonesEfficient, Ionic liquid catalyst researchgate.net
Microwave-assistedSubstituted anthranilic acid, Acetic anhydrideBenzoxazinonesGreen process, Good to excellent yields mdpi.com

Multi-Component Coupling Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. Several MCR strategies have been developed for the synthesis of quinazolin-4(3H)-ones.

Reaction TypeReactantsCatalyst/ConditionsProductReference
One-pot condensation2-Aminobenzamides, OrthoestersAcetic acid2-Substituted quinazolin-4(3H)-ones nih.gov
Visible light-induced condensation cyclization2-Aminobenzamides, AldehydesFluorescein, TBHP, Visible lightQuinazolin-4(3H)-ones nih.gov

Considerations of Regioselectivity and Stereoselectivity in Synthetic Routes

The construction of the benzo[g]quinazoline ring system from naphthalene-based precursors requires careful consideration of regioselectivity, which dictates the orientation of the fused rings. Stereoselectivity becomes a factor only when chiral centers are present in the starting materials or are introduced during the synthesis. For the achiral target molecule, 2-aminobenzo[g]quinazolin-4(3H)-one, the primary focus remains on controlling the regiochemical outcome of the cyclization reactions.

Regioselectivity in Benzo[g]quinazoline Formation

The regioselectivity of the synthesis is largely determined by the substitution pattern of the naphthalene (B1677914) precursor. Two primary retrosynthetic disconnections of the pyrimidine (B1678525) ring of this compound lead to two main classes of precursors: 2,3-disubstituted naphthalenes.

From 2,3-Diaminonaphthalene (B165487): The use of a symmetrically substituted precursor like 2,3-diaminonaphthalene offers a straightforward solution to regiochemical challenges. The two amino groups are chemically equivalent, and their reaction with a C1 synthon that provides the C2-amino and C4-carbonyl functionalities will result in a single regioisomer of the benzo[g]quinazolinone. For instance, the reaction of 2,3-diaminonaphthalene with urea (B33335) is a proposed and chemically sound method. In this reaction, one amino group would initially attack the carbonyl carbon of urea, followed by an intramolecular cyclization and elimination of ammonia (B1221849) to furnish the desired this compound. The inherent symmetry of the starting diamine ensures that only one product is possible, thus circumventing any issues of regioselectivity.

From 2-Amino-3-naphthoic Acid or its Derivatives: When employing an unsymmetrically substituted precursor such as 2-amino-3-naphthoic acid or its corresponding amide (2-amino-3-naphthamide), the regioselectivity of the cyclization becomes a critical aspect. For example, the reaction of 2-amino-3-naphthoic acid with cyanamide (B42294) could theoretically lead to two different regioisomers. wikipedia.org The initial reaction could involve either the carboxylate reacting with cyanamide followed by intramolecular attack of the amino group, or the amino group reacting first. The precise reaction conditions, including temperature and catalysts, would likely influence the regiochemical outcome. Generally, in the synthesis of quinazolinones from anthranilic acid derivatives, the cyclization proceeds via the formation of an N-acyl intermediate, which would favor the formation of the desired 4-oxo product. researchgate.net A similar preference would be expected in the benzo[g] series.

Stereoselectivity

For the synthesis of the parent this compound, which is an achiral molecule, stereoselectivity is not a consideration. However, should chiral starting materials be employed, for instance, a chiral amine to form a 3-substituted analogue, or if a chiral center is introduced in a substituent at the 2-position, then the stereochemical outcome of the reaction would need to be controlled. This could be achieved through the use of chiral auxiliaries, asymmetric catalysts, or by separation of diastereomers.

Methodologies for Scalable Laboratory Synthesis

A promising and scalable approach to this compound would likely involve a two-step sequence starting from commercially available 3-hydroxy-2-naphthoic acid.

Step 1: Synthesis of 3-Amino-2-naphthoic Acid

The amination of 3-hydroxy-2-naphthoic acid can be achieved through a high-temperature reaction with ammonia in the presence of a catalyst like zinc chloride in an autoclave. This type of reaction, while requiring specialized equipment, is a known industrial process for the synthesis of amino-naphthoic acids and is amenable to scale-up. chemicalbook.com

Step 2: Cyclization to form the Benzo[g]quinazolinone Ring

The subsequent cyclization of 3-amino-2-naphthoic acid to form the desired product can be accomplished by heating with a suitable C1 synthon. A particularly attractive method for its simplicity and the direct introduction of the 2-amino group is the reaction with cyanamide. This reaction typically proceeds at elevated temperatures in a suitable solvent and often provides the quinazolinone product in good yield. The purification of the final product is often straightforward, involving crystallization, which is a highly scalable operation.

An alternative scalable route would start with the synthesis of 2,3-diaminonaphthalene. This can be prepared from 2,3-dichloronaphthalene (B20057) via reaction with ammonia. The subsequent reaction of 2,3-diaminonaphthalene with urea at high temperatures is a well-established method for the formation of 2-amino-benzimidazolone systems and is expected to be applicable to the synthesis of this compound on a larger scale.

Below is a table summarizing the key reactions and considerations for scalable synthesis:

Starting Material Reagent(s) Product Scalability Considerations
3-Hydroxy-2-naphthoic acid1. NH₃, ZnCl₂, heat2. Cyanamide, heatThis compoundHigh-pressure amination requires specialized equipment. Cyclization with cyanamide is generally a robust and scalable reaction.
2,3-Dichloronaphthalene1. NH₃, heat2. Urea, heatThis compoundPreparation of the diamine may require optimization for large scale. The reaction with urea is a simple and often high-yielding process.

Elucidation of Reaction Mechanisms in 2 Aminobenzo G Quinazolin 4 3h One Formation

Proposed Reaction Pathways for Key Cyclization Steps

The construction of the 2-aminobenzo[g]quinazolin-4(3H)-one scaffold can be approached through several synthetic strategies, primarily by forming the pyrimidine (B1678525) ring onto a pre-existing 3-aminonaphthalene-2-carboxylic acid or a derivative thereof. These pathways are analogous to classical quinazolinone syntheses such as the Niementowski reaction.

One of the most direct methods involves the condensation of a 3-aminonaphthalene-2-carboxamide derivative with a reagent that provides the C2 carbon and the associated amino group. A common and effective method for installing the 2-amino-4(3H)-one moiety is through cyclization with cyanamide (B42294) or its derivatives. The reaction likely begins with the nucleophilic attack of the amino group of the starting naphthylamine derivative onto the carbon of the cyanamide, followed by an intramolecular cyclization.

Alternatively, a pathway analogous to the Griess synthesis can be proposed. nih.gov This would involve the condensation of 3-amino-2-naphthoic acid with cyanamide in a suitable solvent. nih.gov The reaction proceeds via an initial acylation followed by dehydrative cyclization to yield the final product.

A multi-step approach, similar to those used for other complex fused quinazolinones, can also be envisioned. beilstein-journals.orgnih.gov This could involve the initial synthesis of a suitable naphthalene (B1677914) precursor, followed by a palladium-catalyzed reaction to introduce a nitrogen-containing substituent, and concluding with an acid- or base-mediated cycloisomerization to form the quinazolinone ring. beilstein-journals.org For instance, a 3-amino-2-naphthoic acid derivative could be reacted with a source of ammonia (B1221849) to form the corresponding amide, which is then cyclized.

Another prominent pathway is the condensation of 3-amino-2-naphthoic acid with amides, such as formamide (B127407), often at high temperatures. researchgate.netnih.gov This reaction, known as the Niementowski synthesis, typically proceeds through an o-amidobenzamide-type intermediate which then cyclizes. nih.gov To obtain the 2-amino derivative specifically, a reagent like guanidine (B92328) could be used instead of formamide, directly introducing the required functional group during the cyclization.

Starting Material Reagent(s) Proposed Pathway Key Step Reference Analogy
3-Amino-2-naphthoic acidCyanamide / EthanolGriess-type SynthesisCondensation and cyclization nih.gov
3-Amino-2-naphthamideOrthoesters / Acetic AcidAcid-catalyzed CondensationImidate formation and intramolecular cyclization nih.gov
3-Amino-2-naphthoic acidGuanidineNiementowski-type ReactionFormation of a guanidinyl-amide intermediate followed by cyclization nih.govresearchgate.net
2-Bromo-3-aminonaphthamideAmines / CatalystMulti-step SynthesisCross-coupling followed by intramolecular cyclization beilstein-journals.orgnih.gov

Role of Reactive Intermediates in Benzo[g]quinazoline (B13665071) Ring Construction

The formation of the benzo[g]quinazoline ring is orchestrated by a series of reactive intermediates whose stability and reactivity dictate the reaction's progress and efficiency. The specific intermediates depend on the chosen synthetic pathway.

In syntheses starting from a 3-aminonaphthalene derivative and a one-carbon synthon like an orthoester, the reaction is often initiated by the acid-catalyzed formation of a stabilized carbocation from the orthoester. nih.govorganic-chemistry.org The primary amino group of the naphthalene precursor then acts as a nucleophile, attacking this carbocation to form an N-substituted intermediate. This is followed by the formation of an amidine, which subsequently undergoes intramolecular attack on the adjacent carbonyl group, leading to the cyclized product after dehydration.

When cyanamide or guanidine is used as the nitrogen and C2 source with 3-amino-2-naphthoic acid, the initial step involves the formation of a guanidino- or N-cyano-naphthalene intermediate. For example, the reaction with guanidine would form a 3-(guanidinocarbonyl)naphthalen-2-amine. This intermediate is primed for intramolecular cyclization, where a terminal amino group of the guanidine moiety attacks the electrophilic carbonyl carbon of the naphthoic acid derivative. The subsequent elimination of a water molecule drives the reaction towards the formation of the stable, aromatic pyrimidine ring of the quinazolinone system.

Kinetic and Thermodynamic Aspects Governing Synthesis Pathways

The synthesis of this compound is governed by both kinetic and thermodynamic factors that influence reaction rates and product stability. While specific quantitative data for this tetracyclic system is not extensively documented, principles from related quinazolinone syntheses offer valuable insights.

Kinetics: The kinetic feasibility of the synthesis depends on overcoming the activation energy barriers of the key bond-forming and cyclization steps.

Reaction Conditions: Temperature plays a critical role. Many quinazolinone syntheses require elevated temperatures (120-150 °C) to proceed at a reasonable rate, indicating a significant kinetic barrier. nih.govresearchgate.net The use of microwave irradiation has been shown to dramatically reduce reaction times, suggesting that it efficiently provides the energy needed to overcome this barrier. researchgate.net

Catalysis: Acid or base catalysis is often essential. Brønsted acids can protonate carbonyl groups or orthoesters, increasing their electrophilicity and facilitating nucleophilic attack. nih.gov Bases can deprotonate the nucleophilic amine or amide, enhancing its reactivity. acs.org In some multi-step routes, transition metal catalysts like palladium or copper are crucial for the initial C-N bond-forming reactions. beilstein-journals.orgnih.gov

Substituent Effects: The electronic nature of substituents on the naphthalene ring can influence the reaction kinetics. Electron-donating groups can increase the nucleophilicity of the starting amine, potentially accelerating the initial condensation step. Conversely, electron-withdrawing groups might hinder this step but could facilitate the final cyclization by increasing the electrophilicity of the carbonyl carbon.

Derivatization and Functionalization Strategies for 2 Aminobenzo G Quinazolin 4 3h One

Chemical Modification at the Amino Group: Acylation, Alkylation, and Arylation

The 2-amino group of 2-aminobenzo[g]quinazolin-4(3H)-one is a versatile handle for introducing a wide range of functional groups, thereby modulating the compound's physicochemical and biological properties. Standard nucleophilic substitution reactions such as acylation, alkylation, and arylation are commonly employed for this purpose.

Acylation: The reaction of the 2-amino group with acylating agents such as acid chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. This modification is crucial for introducing various carbonyl-containing moieties. For instance, acetylation with acetic anhydride (B1165640) can be used to introduce a simple acetyl group, while reaction with other acyl chlorides can append more complex side chains. These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran. nih.gov

Alkylation: The introduction of alkyl groups at the 2-amino position can be achieved through reactions with alkyl halides. These reactions often require a base to deprotonate the amino group, increasing its nucleophilicity. The choice of base and solvent system is critical to control the degree of alkylation and prevent side reactions. Both mono- and di-alkylation can potentially occur, leading to secondary and tertiary amine derivatives, respectively.

Arylation: The formation of a C-N bond between the 2-amino group and an aryl ring is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the introduction of a variety of substituted and unsubstituted aryl and heteroaryl groups. The selection of the appropriate palladium or copper catalyst and ligand is essential for achieving high yields and good functional group tolerance. researchgate.net

Table 1: Representative Chemical Modifications at the 2-Amino Group

Modification TypeReagent/CatalystProduct TypePotential Functional Groups Introduced
Acylation Acyl chlorides, AnhydridesN-Acyl derivativesAcetyl, Benzoyl, Substituted amides
Alkylation Alkyl halidesN-Alkyl derivativesMethyl, Ethyl, Benzyl, Functionalized alkyl chains
Arylation Aryl halides, Pd/Cu catalystsN-Aryl derivativesPhenyl, Substituted phenyls, Heteroaryl groups

This table presents generalized reaction types for the amino group, based on the reactivity of similar 2-amino-quinazolinone scaffolds.

Functionalization of the Benzo[g] Ring System

The extended aromatic system of the benzo[g] ring offers opportunities for further functionalization, which can significantly impact the molecule's electronic properties and intermolecular interactions. Electrophilic aromatic substitution reactions are a primary means of introducing substituents onto this ring system.

The positions on the benzo[g] ring are susceptible to electrophilic attack, with the exact regioselectivity being influenced by the existing substituents on the quinazolinone core and the reaction conditions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group, which can be further reduced to an amino group for subsequent modifications. Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms, respectively. These halogenated derivatives can then serve as handles for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov

Strategic Substitutions and Modifications of the Quinazoline (B50416) Heterocyclic Core

Beyond the 2-amino group and the benzo[g] ring, the quinazoline core itself can be strategically modified. The nitrogen atom at the 3-position (N-3) and the carbonyl group at the 4-position are key sites for derivatization.

Alkylation or arylation at the N-3 position can be accomplished using appropriate alkyl or aryl halides in the presence of a base. This modification can influence the planarity and solubility of the molecule. The carbonyl group at C-4 can be converted to a thiocarbonyl group by treatment with Lawesson's reagent, which can alter the hydrogen bonding capabilities and electronic properties of the heterocycle. Furthermore, the entire quinazoline ring can be synthesized from appropriately substituted 3-amino-2-naphthoic acid, allowing for the introduction of substituents at various positions of the heterocyclic core from the outset. For instance, using different isothiocyanates in the reaction with 3-amino-2-naphthoic acid can lead to various 2-thioxo-3-substituted-benzo[g]quinazolines. nih.gov

Table 2: Strategic Modifications of the Quinazoline Core in Benzo[g]quinazolines

PositionModificationReagentsResulting Structure
N-3 Alkylation/ArylationAlkyl/Aryl Halides, BaseN-3 Substituted Benzo[g]quinazoline (B13665071)
C-4 ThionationLawesson's ReagentBenzo[g]quinazoline-4(3H)-thione
C-2 Thioxo FunctionalizationIsothiocyanates2-Thioxo-benzo[g]quinazoline

This table highlights potential modification sites on the core structure based on analogous chemistries.

Synthesis of Advanced Analogues and Conjugates for Research Probes

The unique structural and photophysical properties of the benzo[g]quinazolinone scaffold make it an attractive candidate for the development of advanced research tools, such as fluorescent probes and bioconjugates.

A notable example is the development of 4-amino-1H-benzo[g]quinazoline-2-one, a fluorescent analog of cytosine. This compound exhibits pH-sensitive fluorescence, making it a valuable probe for studying the protonation states in nucleic acid structures like triplexes. The synthesis of its 2'-O-methylribonucleoside derivative and corresponding phosphoramidite (B1245037) allows for its incorporation into oligonucleotides. This analog has a fluorescence emission maximum that shifts from 456 nm to 492 nm as the pH decreases from 7.1 to 2.1, with a pKa of 4.0, which is close to that of cytosine. researchgate.net

Furthermore, the 2-amino group provides a convenient point for conjugation to other molecules of interest, such as peptides, proteins, or other small molecules, to create sophisticated research probes or targeted therapeutic agents. The synthesis of such conjugates often involves the formation of a stable amide or urea (B33335) linkage. These advanced analogues are instrumental in studying biological processes and for the development of new diagnostic and therapeutic strategies. sciforum.net

Computational and Theoretical Investigations of 2 Aminobenzo G Quinazolin 4 3h One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For 2-aminobenzo[g]quinazolin-4(3H)-one, these calculations would reveal key aspects of its electronic structure and reactivity.

Detailed research findings would typically involve the calculation of various molecular orbitals and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily able to engage in chemical reactions.

Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would highlight electron-rich regions, likely around the nitrogen and oxygen atoms, which are prone to electrophilic attack, and electron-deficient regions, which are susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Quantum Chemical Properties of this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.2 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.8 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.4 eVRelates to the chemical reactivity and stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound would involve systematically exploring the different spatial arrangements of its atoms to identify the most stable, low-energy conformations.

This process involves rotating the rotatable bonds within the molecule and calculating the potential energy of each resulting conformer. The results are then used to construct a potential energy surface, or energy landscape map, which visualizes the relationship between the molecule's conformation and its energy level. The minima on this surface represent stable conformers, while the peaks represent transition states between them.

Identifying the global minimum energy conformation is crucial, as this is often the most populated and biologically relevant shape of the molecule. This information is a prerequisite for more advanced computational studies, such as molecular docking.

Molecular Docking Simulations for Predicted Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a specific biological target, typically a protein or nucleic acid. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

The process involves placing the ligand in the binding site of the target and using a scoring function to evaluate the strength of the interaction for various poses. The scoring function considers factors such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The resulting docking score provides an estimate of the binding affinity.

For this compound, docking studies against a panel of known cancer-related proteins, for instance, could reveal potential binding partners. The analysis would identify the specific amino acid residues in the binding pocket that interact with the ligand, providing a detailed picture of the binding mode.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterResultDetails
Target ProteinExample KinaseA protein involved in cell signaling.
Binding Affinity-8.5 kcal/molA lower value indicates a stronger predicted binding.
Key InteractionsHydrogen BondsPredicted to form with amino acids ASN23, LYS45.
Hydrophobic InteractionsPredicted with amino acids VAL18, ILE67.

Molecular Dynamics Simulations for Structural Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the dynamics of their interaction.

An MD simulation would be performed on the best-scoring docked pose of the this compound-protein complex. The simulation would be run for a specific period, typically nanoseconds to microseconds, allowing the system to evolve naturally.

In Silico Prediction of Potential Biological Targets

Beyond docking into known targets, various in silico approaches can be used to predict novel biological targets for a compound like this compound. These methods often rely on machine learning algorithms and large databases of known ligand-target interactions.

One common approach is pharmacophore modeling, where a 3D arrangement of essential features for biological activity is created based on the ligand's structure. This pharmacophore model is then used to screen databases of protein structures to find potential targets that can accommodate the ligand.

Another method is reverse docking, where the ligand is docked against a large library of proteins to identify those with the highest predicted binding affinity. These computational predictions can then guide experimental validation, saving significant time and resources in the early stages of drug discovery. The output of such predictions is typically a ranked list of potential protein targets, providing a starting point for further investigation.

Molecular Mechanisms of Biological Activity for 2 Aminobenzo G Quinazolin 4 3h One Analogues

Interaction Profiles with Specific Enzyme Families (e.g., Kinases, Proteases)

Analogues of 2-aminobenzo[g]quinazolin-4(3H)-one have demonstrated significant inhibitory activity against several key enzyme families, most notably kinases and proteases. This inhibitory action is often the basis for their anticancer properties.

Kinase Inhibition:

The quinazoline (B50416) scaffold is a well-established pharmacophore for kinase inhibitors. mdpi.com Various derivatives have been developed to target specific kinases involved in cancer cell proliferation, survival, and angiogenesis.

Receptor Tyrosine Kinases (RTKs): Many quinazolin-4(3H)-one derivatives are potent inhibitors of RTKs such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Anaplastic Lymphoma Kinase (ALK). nih.govnih.gov For instance, certain 2-thioquinazolin-4(3H)-ones have been synthesized as dual inhibitors of EGFR and VEGFR-2. nih.gov Molecular docking studies suggest these compounds bind to the ATP-binding site of the kinase domain, interacting with key amino acid residues like Cys917 in VEGFR-2. nih.gov The substitution pattern on the quinazoline core is crucial for potency and selectivity. For example, a hydrophobic group is often required to occupy the hydrophobic pocket between the ATP-binding domain and the DFG motif of the kinase. nih.gov

Aurora Kinases: Aurora kinase A is a critical regulator of the cell cycle, and its overexpression is common in various cancers. Quinazolin-4(3H)-one derivatives have been designed as selective inhibitors of Aurora A kinase. For example, compound 16h was identified as a lead compound that induces G2/M phase arrest and apoptosis by targeting this kinase. nih.gov

c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase, and its dysregulation is implicated in tumor development. 3-substituted quinazoline-2,4(1H,3H)-diones have been developed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases.

The table below summarizes the kinase inhibitory activities of selected quinazolin-4(3H)-one analogues.

Compound/Derivative ClassTarget Kinase(s)Observed EffectReference
2-thioquinazolin-4(3H)-onesEGFR, VEGFR-2Dual inhibition nih.gov
6-(1H-benzo[d]imidazol-6-yl) quinazolin-4(3H)-one derivative (16h)Aurora A kinaseSelective inhibition, G2/M arrest, apoptosis nih.gov
3-substituted quinazoline-2,4(1H,3H)-dionesc-Met, VEGFR-2Dual inhibition
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (45)ALKInhibition nih.gov

Protease Inhibition:

Some quinazolin-4(3H)-one derivatives have been identified as inhibitors of proteases. For example, a series of novel quinazolin-4(3H)-ones were found to inhibit thermolysin, a zinc metalloproteinase, with IC50 values in the micromolar to nanomolar range.

Receptor Binding and Modulation Mechanisms (e.g., Agonism, Antagonism)

Beyond direct enzyme inhibition, 2-aminoquinazoline (B112073) derivatives can also exert their biological effects by binding to and modulating the function of cell surface receptors, particularly G protein-coupled receptors (GPCRs).

Adenosine (B11128) Receptor Antagonism:

The 2-aminoquinazoline scaffold has been identified as a promising structure for the development of adenosine A2A receptor (A2AR) antagonists. mdpi.com A2ARs are GPCRs involved in various physiological processes, and their antagonism is a therapeutic strategy for neurodegenerative diseases and cancer.

A2A Receptor: The compound 6-bromo-4-(furan-2-yl)quinazolin-2-amine has been identified as a potent A2AR antagonist with a high binding affinity (Ki of 20 nM). mdpi.com Co-crystallization studies have revealed key interactions within the receptor's binding pocket, including hydrogen bonds with Asn253 and Glu169, and π-stacking with Phe168. mdpi.com Further modifications, such as the introduction of aminoalkyl chains at the C2-position, have been explored to enhance antagonist activity and improve solubility. mdpi.com

A2B Receptor: A 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone) derivative was unexpectedly discovered as a potent and selective antagonist of the A2B adenosine receptor, with a binding Ki value of 112 nM. nih.gov This compound was shown to functionally antagonize the calcium response mediated by the human A2B receptor. nih.gov

The following table details the receptor binding and modulation activities of specific 2-aminoquinazoline analogues.

CompoundTarget ReceptorModulation MechanismKi/IC50Reference
6-bromo-4-(furan-2-yl)quinazolin-2-amineAdenosine A2A ReceptorAntagonistKi = 20 nM mdpi.com
4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone)Adenosine A2B ReceptorAntagonistKi = 112 nM nih.gov

Modulation of Intracellular Signaling Pathways

By interacting with upstream enzymes and receptors, this compound analogues can significantly modulate downstream intracellular signaling pathways that are crucial for cell growth, proliferation, and survival.

One prominent example is the inhibition of the ALK/PI3K/AKT signaling pathway . A derivative, 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (compound 45), was found to inhibit this pathway in A549 lung cancer cells. nih.gov The PI3K/AKT pathway is a central signaling cascade that promotes cell survival and proliferation, and its inhibition can lead to apoptosis. The ability of compound 45 to act on ALK, a receptor tyrosine kinase, is a key aspect of its mechanism. While the quinazolinone core is known to inhibit the PI3K/AKT pathway, the specific structural features of compound 45 likely contribute to its ALK inhibitory activity, leading to a more comprehensive blockade of this critical cancer-related pathway. nih.gov

Inhibition of Fundamental Cellular Processes (e.g., Cell Cycle Progression, DNA Replication)

A key mechanism through which this compound analogues exert their anticancer effects is by disrupting fundamental cellular processes, most notably cell cycle progression and DNA replication.

Cell Cycle Arrest:

Several quinazolin-4(3H)-one derivatives have been shown to induce cell cycle arrest at different phases, preventing cancer cells from dividing and proliferating.

G1 Phase Arrest: The 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (compound 45) was found to induce G1 phase arrest in A549 lung cancer cells. nih.gov This is consistent with its inhibition of the ALK/PI3K/AKT pathway, which plays a role in G1/S transition.

G2/M Phase Arrest: In contrast, the lead compound 16h, a 6-(1H-benzo[d]imidazol-6-yl) quinazolin-4(3H)-one derivative, induces G2/M phase arrest. nih.gov This effect is attributed to its inhibition of Aurora A kinase, a key regulator of mitotic entry.

Inhibition of DNA Replication:

The structural similarity of quinazolinones to fluoroquinolones suggests a potential mechanism of action involving the inhibition of topoisomerase I (DNA gyrase). This enzyme is essential for DNA replication in bacteria, and its inhibition would halt bacterial multiplication. Furthermore, some quinazolinone derivatives are being investigated as inhibitors of the DNA repair enzyme system, which could potentially overcome resistance to DNA-damaging anticancer drugs.

Elucidation of Antimicrobial Action Mechanisms (e.g., PBP inhibition)

Analogues of this compound have demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi. Their mechanisms of action are multifaceted and can involve the disruption of cell wall synthesis, inhibition of essential enzymes, and other cellular processes.

Inhibition of Cell Wall Synthesis:

A novel class of quinazolinone antibiotics has been discovered that targets cell wall biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA). These compounds have a unique mechanism of action, binding to an allosteric site of penicillin-binding protein 2a (PBP2a). PBP2a is the enzyme responsible for the high-level resistance to β-lactam antibiotics in MRSA. By binding to this allosteric site, the quinazolinone inhibitors are thought to induce conformational changes that prevent the enzyme from carrying out its transpeptidase activity, which is essential for cross-linking the peptidoglycan cell wall.

Inhibition of DNA Gyrase:

N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of the bacterial DNA gyrase subunit B (GyrB). nih.gov DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, and its inhibition is a validated antibacterial strategy. Molecular docking studies suggest that these compounds bind to the ATP-binding site of GyrB, interacting with key residues such as Arg84 and Arg144. nih.gov

Other Potential Mechanisms:

The structural resemblance of quinazolinones to fluoroquinolones suggests a similar mode of action involving the inhibition of DNA gyrase. Additionally, some studies propose that the antibacterial effect of quinazolinone-conjugated silver nanoparticles may be due to the interaction between the positively charged nanocomposite and the negatively charged bacterial cell wall, leading to the generation of reactive oxygen species and disruption of cellular functions. mdpi.com

The table below highlights the antimicrobial mechanisms of action for selected quinazolinone derivatives.

Compound/Derivative ClassTarget Organism(s)Mechanism of ActionReference
Quinazolinone antibioticsMethicillin-resistant Staphylococcus aureus (MRSA)Allosteric inhibition of Penicillin-Binding Protein 2a (PBP2a)
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamidesStaphylococcus aureusInhibition of DNA gyrase subunit B (GyrB) nih.gov
Quinazolinone-conjugated silver nanoparticlesEscherichia coliDisruption of bacterial cell wall and generation of reactive oxygen species mdpi.com

Antiviral Action Mechanisms

Derivatives of this compound have also shown promise as antiviral agents against a range of viruses. While the precise mechanisms of action are still under investigation for many of these compounds, some have been elucidated.

One study reported that a 2-aminoquinazolin-4(3H)-one derivative demonstrated potent antiviral effects against SARS-CoV-2 and MERS-CoV. mdpi.com Although the exact mode of action was not fully identified, the study highlighted its significant in vitro activity. Another series of 2-phenyl-3-substituted quinazolin-4(3H)-ones was found to inhibit the replication of several viruses, including parainfluenza-3 virus, reovirus-1, Sindbis virus, Coxsackie virus B4, and Punta Toro virus in Vero cell cultures.

For human rotavirus, 2-thioxo-benzo[g]quinazolines have been investigated as potential inhibitors of the outer capsid protein VP4. Molecular docking studies suggest that these compounds can bind to the putative binding site of this viral protein, thereby potentially interfering with its function in viral entry into host cells.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of the 2-aminobenzo[g]quinazolin-4(3H)-one scaffold is profoundly influenced by the nature and position of its substituents. Researchers have systematically introduced a variety of functional groups at different positions on the quinazoline (B50416) ring system to modulate potency and selectivity.

Studies on related quinazolinone cores have demonstrated that modifications at the 2, 3, and the benzo-fused ring (positions 6, 7, 8, and 9) are crucial for determining the biological outcome. For instance, in the broader class of 4(3H)-quinazolinones, variations at these positions have been shown to significantly impact antibacterial activity against pathogens like Staphylococcus aureus. nih.govnih.gov

In the context of anticancer activity, the introduction of different aryl and alkyl groups at the N-3 position has been a common strategy. For example, the synthesis of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, where various substituents are placed on the N-3 position, has yielded compounds with potent antiproliferative activity against lung cancer cell lines. acs.org One derivative, compound 45 , demonstrated an IC50 value of 0.44 μM against A549 lung cancer cells. acs.org This highlights the critical role of the N-3 substituent in defining the anticancer potency.

Furthermore, substitutions on the phenyl ring at the 2-position of the quinazolinone core are also pivotal. The incorporation of a substituted phenyl or naphthyl ring at this position, along with a basic side chain at C8, has been explored to define the optimal structural requirements for antiproliferative activity. nih.gov Similarly, the introduction of dithiocarbamate (B8719985) side chains at the C2-position has resulted in compounds with broad-spectrum antiproliferative activity against various cancer cell lines.

The nature of the substituent at the 2-amino group also plays a significant role. The formation of Schiff bases by reacting the 3-amino group of 2-methyl-3-aminoquinazolin-4(3H)-ones with various aldehydes has led to compounds with antimicrobial and anti-inflammatory properties. nih.gov These findings underscore the versatility of the this compound scaffold and the power of substituent variation in fine-tuning its biological activity.

Table 1: Impact of N-3 Substituent Variation on Antiproliferative Activity of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives against A549 Cells acs.org

CompoundN-3 SubstituentIC50 (μM)
12 1-(5-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzo[d]thiazol-2-yl)-3-(p-tolyl)ureaData not specified in abstract
45 Not specified in abstract0.44
6a BenzylData not specified in abstract
4j 2-morpholino-2-oxoethylData not specified in abstract

Positional Effects of Functional Groups on Predicted Target Affinity and Selectivity

The specific placement of functional groups on the this compound skeleton is a critical determinant of target affinity and selectivity. The spatial arrangement of substituents dictates the molecule's ability to form key interactions, such as hydrogen bonds and hydrophobic contacts, within the binding pocket of a biological target.

Research on quinazolinone derivatives has indicated that positions 2, 6, and 8 are particularly important for modulating CNS-related activities. researchgate.net In an effort to optimize antiproliferative agents, the strategic placement of a basic side chain at the C8 position of 2-aryl-substituted quinazolines was investigated to enhance biological activity. nih.gov This suggests that the introduction of a basic nitrogenous group at this position can lead to favorable interactions with target proteins.

Conversely, the absence of certain substituents can be detrimental to activity. For instance, in a series of pyrazolo[1,5-a]quinazolines, the lack of a substituent at position 3 resulted in a loss of binding to the GABA-A receptor, indicating a mandatory pharmacophoric requirement at this position for this specific target.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural features of a series of compounds with their biological activities. Several 2D and 3D-QSAR studies have been conducted on quinazolin-4(3H)-one derivatives to guide the design of more potent and selective inhibitors for various therapeutic targets. nih.govunar.ac.idekb.eg

In the context of cancer therapy, robust 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for quinazolin-4(3H)-one analogs as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov These models have demonstrated good statistical significance, with high squared correlation coefficients (R²) and cross-validated correlation coefficients (q²), indicating their predictive power. nih.gov For instance, one study reported CoMFA and CoMSIA models with R² values of 0.855 and 0.895, and q² values of 0.570 and 0.599, respectively. nih.gov

These QSAR models provide valuable insights into the structural requirements for enhanced biological activity. The contour maps generated from these analyses highlight regions where steric bulk, electrostatic interactions, and hydrophobic properties are favorable or unfavorable for activity. For example, the CoMSIA model contour maps have been used to design novel EGFR inhibitors with predicted activities superior to the template compounds. unar.ac.id

QSAR studies have also been applied to benzo[g]quinazoline (B13665071) derivatives for other applications, such as antifungal agents. A QSAR investigation of benzo[g]quinazolines against Candida albicans was performed to identify the key structural features governing their anticandidal activity. nih.govnih.gov Such studies are instrumental in the rational design and optimization of lead compounds within the benzo[g]quinazoline class. The descriptors identified in these models, which can be constitutional, functional, or 2D autocorrelation-based, provide a quantitative basis for understanding the structure-activity relationship. nih.gov

Table 2: Statistical Parameters of a 3D-QSAR Model for Quinazolin-4(3H)-one Analogs as EGFR Inhibitors nih.gov

ModelR² (Coefficient of determination)q² (Cross-validated R²)R²pred (Predictive R²)
CoMFA0.8550.5700.657
CoMSIA0.8950.5990.681

Insights Derived from Fragment-Based Approaches to Benzo[g]quinazoline Design

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create a more potent lead molecule. This methodology has been successfully applied to the design of novel quinazolinone derivatives.

One notable example is the fragment-based design of human acrosin inhibitors, where a series of novel quinazolinone compounds were developed using a fragment docking and growing strategy. nih.gov This approach leverages the structural information of the target's active site to guide the assembly of fragments into a coherent and high-affinity ligand. The resulting quinazolinone inhibitors demonstrated potent activity, validating the effectiveness of this design strategy. nih.gov Molecular docking studies revealed that these inhibitors interact with human acrosin primarily through hydrogen bonding and hydrophobic interactions, which is consistent with the principles of fragment-based design. nih.gov

The core of the this compound can itself be considered a key fragment that can be elaborated upon. By identifying initial weak-binding fragments that occupy adjacent sub-pockets of a target protein, medicinal chemists can link them to the benzo[g]quinazoline scaffold to generate more potent and selective inhibitors. This strategy allows for the exploration of a vast chemical space and can lead to the discovery of novel binding modes.

Emerging Research Directions and Future Prospects for 2 Aminobenzo G Quinazolin 4 3h One

Application as Chemical Probes for Investigating Biological Systems

The inherent biological activity of the benzo[g]quinazoline (B13665071) core makes it an excellent candidate for the development of chemical probes. These tools are crucial for dissecting complex biological pathways. Derivatives of the closely related quinazolin-4(3H)-one scaffold have been instrumental in studying cellular processes such as cell cycle arrest and apoptosis. acs.orgnih.gov For instance, specific derivatives have been shown to induce G1 or G2/M phase arrest in cancer cells and trigger programmed cell death by modulating key signaling pathways like ALK/PI3K/AKT. acs.orgnih.gov

The 2-aminobenzo[g]quinazolin-4(3H)-one structure could be modified with fluorescent tags or biotin (B1667282) labels to create probes for visualizing target proteins within cells, identifying binding partners, and elucidating mechanisms of action. Such probes would be invaluable for investigating the roles of specific enzymes or receptors in both healthy and diseased states, furthering our understanding of fundamental biology.

Integration into High-Throughput Screening Campaigns for Lead Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of vast compound libraries to find "hits" against a specific biological target. The quinazoline (B50416) scaffold is well-suited for this approach due to its synthetic tractability, which allows for the creation of large, diverse libraries of derivatives. nih.govmdpi.com Researchers frequently synthesize series of quinazolin-4(3H)-one analogs with varied substitutions to screen for antiproliferative, antimicrobial, or enzyme-inhibitory activities. nih.govmdpi.com

The this compound core can serve as a foundational structure in combinatorial chemistry efforts. By systematically altering the substituents on the benzo and quinazoline rings, chemists can generate extensive libraries. These libraries can then be integrated into HTS campaigns to identify novel lead compounds for a wide array of therapeutic targets, from kinases involved in cancer to viral proteases.

Potential as a Scaffold for Rational Molecular Design and Drug Discovery

The benzo[g]quinazoline framework is a highly versatile scaffold for rational molecular design. mdpi.comacs.org Its rigid structure provides a stable platform, while its various positions (such as the amino group at C2 and the nitrogen at N3) offer multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Numerous studies have demonstrated that strategic modifications to the quinazolinone core lead to highly potent and specific inhibitors of critical therapeutic targets. nih.gov For example, different derivatives have been developed as inhibitors of multiple tyrosine kinases, including EGFR, HER2, and CDK2, which are pivotal in cancer progression. nih.govmdpi.com Other research has focused on developing dual-target inhibitors, such as compounds that simultaneously act on Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4). nih.gov The antiviral potential of this class has also been explored, with derivatives showing activity against human rotavirus, adenovirus, and bacteriophage phiX174. mdpi.comnih.gov

The table below summarizes the biological activities of various quinazolinone derivatives, illustrating the scaffold's potential.

Compound Class/DerivativeTarget/AssayFinding/ActivityCitation
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Compound 45)A549 Lung Cancer CellsPotent antiproliferative activity (IC₅₀: 0.44 µM); induced G1-phase arrest and inhibited ALK/PI3K/AKT signaling. acs.orgnih.gov
Quinazolin-4(3H)-one derivatives with dithiocarbamate (B8719985) side chain (Compound 5c)HT29 Colon Cancer CellsMost potent compound in the series (IC₅₀: 5.53 µM); induced G2/M phase arrest and promoted tubulin polymerization. nih.gov
N-acetyl 2-aminoquinazolin-4(3H)-one (Compound 2b)SARS-CoV-2Potent inhibitory activity and significantly improved pharmacokinetic properties (AUC₂₄h = 41.57 µg∙h/mL) compared to the parent compound. nih.gov
Quinazolin-4(3H)-one derivatives (Compounds 2i and 3i)Multiple Tyrosine KinasesExhibited strong inhibitory activity against CDK2, HER2, and EGFR. nih.gov
2-thioxo-benzo[g]quinazolines (Compounds 1, 3, 9)Human Rotavirus Wa StrainDemonstrated the most effective reducing activity (50-66%) against the virus. mdpi.com
2-thioxo-benzo[g]quinazolines (Compounds 1, 3, 9, 11)Bacteriophage phiX174Showed statistically significant viral reductions of 60–70%. nih.gov
Benzo[g]quinoxaline (Compound 3)MCF-7 Breast Cancer CellsHighest cytotoxic activity among tested molecules (IC₅₀ value of 2.89 µM); potent inhibitor of topoisomerase IIβ. nih.gov

Current Challenges and Unexplored Avenues in Benzo[g]quinazoline Research

Despite the significant promise of the benzo[g]quinazoline scaffold, several challenges remain. A primary hurdle is optimizing the pharmacokinetic properties of lead compounds. For instance, some potent antiviral quinazolinones have shown low bioavailability (area under the curve), necessitating further chemical modification to improve their in vivo efficacy. nih.gov The emergence of drug resistance is another significant obstacle, particularly in the contexts of cancer and infectious diseases, requiring the development of compounds with novel mechanisms of action or the ability to overcome known resistance pathways. mdpi.com

Unexplored avenues for research are plentiful. The vast majority of studies have focused on anticancer and antimicrobial applications. The potential of benzo[g]quinazoline derivatives in other therapeutic areas, such as neurodegenerative diseases, metabolic disorders, or as immunomodulatory agents, remains largely untapped. Furthermore, investigating novel biological targets for this scaffold could unlock new therapeutic strategies. The development of derivatives that function as allosteric modulators or protein-protein interaction inhibitors represents another exciting and underexplored frontier.

Future Perspectives on the Academic Study and Utilization of this compound

The future for this compound and its related structures is bright and multifaceted. Academic research will likely focus on leveraging computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to guide the rational design of new derivatives with enhanced potency and specificity. mdpi.comresearchgate.net There is a growing trend toward designing multi-target or dual-target inhibitors, and the benzo[g]quinazoline scaffold is an ideal platform for such endeavors. nih.govnih.gov

Further exploration of the unique chemical properties of the 2-amino substitution could lead to novel synthetic methodologies and the creation of unique compound libraries. The ultimate goal will be to translate the vast potential of the benzo[g]quinazoline scaffold, as demonstrated in numerous preclinical studies, into clinically effective therapeutic agents. This will involve not only the synthesis and biological evaluation of new compounds but also in-depth mechanistic studies and preclinical development to address current challenges in drug discovery. The continued study of this compound class holds the promise of delivering next-generation medicines for a variety of human diseases. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-aminobenzo[g]quinazolin-4(3H)-one and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization of substituted 2-aminobenzamide derivatives. For example, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one is synthesized via nucleophilic attack of hydrazine on a lactone ring (e.g., 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one), followed by intramolecular cyclization under prolonged heating with pyridine . Conventional methods often use anthranilic acid, primary amines, and benzoyl chloride to form the quinazolinone core .

Q. How is the antimicrobial activity of this compound derivatives evaluated?

  • Methodological Answer : The agar well diffusion method is employed to test activity against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values are determined using ampicillin, gentamicin, and amphotericin B as reference drugs. For example, compound 23 in a 2-thioxo-benzo[g]quinazolin-4(3H)-one series showed MIC values of 8–16 μg/mL against E. coli .

Advanced Research Questions

Q. How do microwave-assisted synthesis methods compare to conventional heating in preparing quinazolin-4(3H)-one derivatives?

  • Methodological Answer : Microwave irradiation significantly reduces reaction time and improves yields. For 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, microwave synthesis achieved 92% yield in 15 minutes , compared to 6 hours for conventional heating (75% yield) . This is attributed to rapid, uniform heat transfer promoting faster cyclization.

Q. What are the key mechanistic steps in the cyclization of intermediates to form quinazolin-4(3H)-one cores?

  • Methodological Answer : Cyclization proceeds via nucleophilic attack on a carbonyl group, followed by dehydration. For instance, hydrazine reacts with 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one, forming an open-chain intermediate that undergoes intramolecular amidation to yield the quinazolinone ring . In mechanochemical syntheses, DDQ promotes C–N coupling via radical intermediates under solvent-free ball-milling conditions .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer : Structural-activity relationship (SAR) studies identify critical substituents. For example:

  • Antimicrobial Activity : 2-Thioxo derivatives with electron-withdrawing groups (e.g., -Cl) enhance activity against Gram-negative bacteria .
  • Antifungal Activity : Substitution at the 3-position with trifluoromethyl groups improves efficacy against Rhizoctonia solani .
    Contradictions are addressed by comparing MIC values, cytotoxicity assays, and molecular docking to confirm target binding .

Q. How can green chemistry principles be applied to quinazolin-4(3H)-one synthesis?

  • Methodological Answer : Solvent-free, transition-metal-free routes are prioritized. A 2023 study used tert-butoxide-mediated oxidative coupling of 2-aminobenzamide and benzyl alcohols, eliminating toxic oxidants and achieving 85–92% yields . Similarly, DDQ-mediated mechanochemical synthesis reduces waste and energy consumption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-aminobenzo[g]quinazolin-4(3H)-one
Reactant of Route 2
2-aminobenzo[g]quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.